molecular formula C17H34O2S2 B14310526 16-(Methyldisulfanyl)hexadecanoic acid CAS No. 116307-25-6

16-(Methyldisulfanyl)hexadecanoic acid

Katalognummer: B14310526
CAS-Nummer: 116307-25-6
Molekulargewicht: 334.6 g/mol
InChI-Schlüssel: HRMXPSCUVLEHFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

16-(Methyldisulfanyl)hexadecanoic acid is a chemical compound that belongs to the class of fatty acids It is characterized by the presence of a methyldisulfanyl group attached to the 16th carbon of a hexadecanoic acid chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 16-(Methyldisulfanyl)hexadecanoic acid typically involves the introduction of a methyldisulfanyl group into a hexadecanoic acid molecule. One common method is the reaction of hexadecanoic acid with methyldisulfanyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methyldisulfanyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

16-(Methyldisulfanyl)hexadecanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methyldisulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The methyldisulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted fatty acids depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

16-(Methyldisulfanyl)hexadecanoic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential role in biological systems, particularly in the context of lipid metabolism and signaling.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or as a component in pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including surfactants and lubricants.

Wirkmechanismus

The mechanism of action of 16-(Methyldisulfanyl)hexadecanoic acid involves its interaction with various molecular targets and pathways. The methyldisulfanyl group can undergo redox reactions, which may influence cellular redox balance and signaling pathways. Additionally, the fatty acid chain can be incorporated into lipid membranes, affecting membrane fluidity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Hexadecanoic acid (Palmitic acid): A saturated fatty acid with a similar carbon chain length but lacking the methyldisulfanyl group.

    16-Hydroxyhexadecanoic acid: A hydroxylated derivative of hexadecanoic acid.

Uniqueness

16-(Methyldisulfanyl)hexadecanoic acid is unique due to the presence of the methyldisulfanyl group, which imparts distinct chemical and biological properties. This group allows for specific redox reactions and interactions that are not possible with other similar fatty acids.

Eigenschaften

CAS-Nummer

116307-25-6

Molekularformel

C17H34O2S2

Molekulargewicht

334.6 g/mol

IUPAC-Name

16-(methyldisulfanyl)hexadecanoic acid

InChI

InChI=1S/C17H34O2S2/c1-20-21-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17(18)19/h2-16H2,1H3,(H,18,19)

InChI-Schlüssel

HRMXPSCUVLEHFO-UHFFFAOYSA-N

Kanonische SMILES

CSSCCCCCCCCCCCCCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.